6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl pentanoate
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Overview
Description
6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl pentanoate is a chemical compound that belongs to the class of pyridines This compound is characterized by its unique structure, which includes a nitro group, a methyl group, and an oxo group attached to a dihydropyridine ring The pentanoate ester group further adds to its complexity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl pentanoate typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method is the condensation of 3-nitro-2-oxo-1,2-dihydropyridine with pentanoic acid in the presence of a suitable catalyst. The reaction is usually carried out at room temperature in an inert atmosphere to prevent unwanted side reactions. The product is then purified by recrystallization from a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl pentanoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The oxo group can be reduced to a hydroxyl group.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 6-Methyl-3-amino-2-oxo-1,2-dihydropyridin-4-yl pentanoate, while oxidation of the oxo group can produce 6-Methyl-3-nitro-2-hydroxy-1,2-dihydropyridin-4-yl pentanoate.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been investigated for its potential as an enzyme inhibitor and its interactions with biological targets.
Medicine: Research has explored its potential as an anti-inflammatory and anti-cancer agent.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The exact mechanism of action of 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl pentanoate is not fully understood. it is believed to interact with various biological targets, including protein kinases and enzymes. The compound may inhibit the activity of these targets by binding to their active sites, thereby preventing their catalytic activity. Additionally, it may interact with cellular components, leading to changes in their structure and function.
Comparison with Similar Compounds
Similar Compounds
- 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-methoxybenzoate
- 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-methylbenzoate
Uniqueness
Compared to similar compounds, 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl pentanoate has a unique ester group that may confer distinct chemical and biological properties. This uniqueness makes it an attractive candidate for further research and development in various scientific fields.
Properties
IUPAC Name |
(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) pentanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O5/c1-3-4-5-9(14)18-8-6-7(2)12-11(15)10(8)13(16)17/h6H,3-5H2,1-2H3,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKZRZPXJLAOYTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)OC1=C(C(=O)NC(=C1)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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